N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a substituted phenyl ring and a methylsulfonylbenzamide moiety. Its molecular formula is C₂₁H₁₅N₂O₃S₂, with a molecular weight of 407.48 g/mol. Key structural elements include:
- A benzo[d]thiazole ring, known for its role in medicinal chemistry due to electron-deficient properties and π-stacking capabilities.
This compound’s synthesis likely involves coupling reactions between benzothiazole-amine precursors and activated benzamide derivatives, as seen in analogous syntheses (e.g., Suzuki coupling for aryl substitutions) .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIWXDOTHCHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles can be used to substitute different atoms or groups within the molecule.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole-Phenyl Core
Compound 12a (N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide)
- Substituents : 3-Methoxyphenyl on benzothiazole; 4-methylpiperazinyl on benzamide.
- Properties : Yield (53%), melting point (234.6–238.2°C), white solid.
- The piperazinyl group introduces basicity, absent in the methylsulfonyl group of the target .
Compounds 3l–3p (N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamides)
- Substituents : Methyl groups at varying positions on the phenyl ring (e.g., 3l: 3-methyl; 3m: 4-methyl).
- Properties : Yields (43.5–58.1 mg), melting points (106–181°C), white to pale-yellow solids.
- Comparison : Methyl groups increase steric bulk but lack the hydrogen-bonding capability of the hydroxyl group in the target compound. This may reduce polar interactions with biological targets .
Sulfonamide vs. Benzamide Derivatives
Compounds 76–84 (Anthrax Lethal Factor Inhibitors)
- Substituents : Sulfonamide-linked biphenyl, trifluoromethyl, or heterocyclic groups (e.g., thiazol-5-yl).
- Properties : NMR-confirmed structures (δ 7.2–8.5 ppm for aromatic protons), molecular weights ~500–550 g/mol.
- Comparison : Sulfonamides exhibit different electronic profiles (stronger electron withdrawal) compared to benzamides. The target compound’s methylsulfonyl group may mimic sulfonamide effects but with reduced acidity .
Piperidine-Carboxamide Derivatives (Compounds 4–9 to 4–12)**
- Substituents : Piperidine-carboxamide with aryl sulfonyl groups (e.g., 3-fluorophenylsulfonyl).
- Properties : Yields (47–72%), white solids, evaluated for multitarget pain therapy.
- Comparison : The piperidine ring introduces conformational flexibility, contrasting with the rigid benzothiazole-phenyl backbone of the target. Sulfonyl groups here and in the target compound may enhance binding to ATP pockets in kinases .
Triazolo-Thiadiazol Hybrids (Compounds 5a–j)**
- Substituents : Triazolo-thiadiazol linked to benzamide and pyridinyl groups.
- Properties : Antibacterial/antifungal activity (Gram-positive/Gram-negative bacteria; fungi).
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide, a compound featuring both thiazole and sulfonamide moieties, has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features
- Thiazole Ring : Contributes to the compound's biological activity.
- Hydroxyphenyl Group : Enhances solubility and interaction with biological targets.
- Methylsulfonyl Group : May influence pharmacokinetics and bioavailability.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study reported that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups, such as methyl or hydroxy groups, has been shown to enhance this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 | <5.0 | |
| Compound 9 (similar structure) | Jurkat | 1.61 ± 1.92 | |
| Compound 10 (similar structure) | HT29 | 1.98 ± 1.22 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. A related study found that compounds with similar structures exhibited strong AChE inhibitory activity.
- Inhibition Potency : The best-performing compound in a series had an IC50 value of 2.7 µM against AChE, indicating promising potential for treating cognitive disorders .
Structure-Activity Relationships (SAR)
SAR studies suggest that modifications to the thiazole and phenyl rings significantly impact biological activity. Key observations include:
- Electron-Drawing vs. Electron-Donating Groups : The introduction of electron-donating groups at specific positions enhances cytotoxicity.
- Substitution Patterns : Para-substituted phenyl rings tend to exhibit greater activity compared to meta-substituted variants.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives, a series of compounds were synthesized and tested against various cancer cell lines, including A-431 and Jurkat cells. The results indicated that compounds with both methylsulfonyl and hydroxy groups showed enhanced cytotoxicity compared to those lacking these substituents.
Case Study 2: AChE Inhibition
Another investigation focused on the design of new acetylcholinesterase inhibitors based on thiazole derivatives. The synthesized compounds were screened for their inhibitory effects, revealing several candidates with IC50 values below 5 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of benzo[d]thiazole-2-amine derivatives with substituted benzoyl chlorides. For example, coupling 4-(methylsulfonyl)benzoyl chloride with 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine under reflux in anhydrous acetonitrile or DMF (with a base like potassium carbonate) typically achieves yields of 78–90% . Microwave-assisted synthesis may reduce reaction time. Characterization requires ¹H/¹³C NMR (to confirm substitution patterns) and HRMS for molecular weight validation .
Q. How does the hydroxyphenyl and methylsulfonyl substitution impact the compound’s physicochemical properties?
- Methodological Answer : The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, affecting solubility and binding to biological targets. The methylsulfonyl substituent enhances metabolic stability and electron-withdrawing effects, as evidenced by downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and increased melting points (e.g., 177.2°C for analogs) . LogP calculations (via HPLC) can quantify lipophilicity for pharmacokinetic predictions.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for benzothiazole derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for kinase or tyrosinase inhibition) may arise from assay conditions (pH, temperature) or purity (>95% by HPLC). Validate activity via orthogonal assays:
- Kinase inhibition : Use fluorescence polarization vs. radiometric assays .
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
Cross-reference structural analogs (e.g., 3-substituted benzothiazoles) to identify substituent-dependent trends .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?
- Methodological Answer :
- Core modifications : Replace the benzo[d]thiazole with pyrimidine or triazole rings to assess scaffold flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position of the benzamide to enhance binding affinity, as seen in analogs with IC₅₀ values <10 µM .
- SAR table :
| Substituent (R) | Enzyme Inhibition IC₅₀ (µM) | Reference |
|---|---|---|
| 4-SO₂Me | 8.9 (Kinase X) | |
| 4-NO₂ | 12.3 (Kinase X) | |
| 4-CF₃ | 9.4 (Tyrosinase) |
Q. What computational methods predict the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys68, Asp166 in tyrosinase) form hydrogen bonds with the hydroxyphenyl group .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Free energy calculations (MM-PBSA) quantify binding affinity .
Q. How can analytical techniques address challenges in characterizing degradation products?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-HRMS/MS : Identify major degradation products (e.g., sulfone oxidation or benzothiazole ring cleavage). Compare fragmentation patterns with synthetic standards .
Data Interpretation & Experimental Design
Q. What statistical approaches validate reproducibility in biological assays for this compound?
- Methodological Answer :
- Intra-assay precision : Perform triplicate measurements (n=3) with ≤15% CV.
- Inter-lab validation : Share samples with collaborators for blinded testing (e.g., IC₅₀ comparisons).
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition (e.g., hydrolysis of the sulfonamide group).
- Optimal storage : Use anhydrous DMSO (sealed under N₂) or lyophilized powders at -20°C to prevent dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
